molecular formula C10H13ClN2O2 B8782494 Ethyl 1-allyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylate

Ethyl 1-allyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B8782494
M. Wt: 228.67 g/mol
InChI Key: NBLQAZVCJJZBOA-UHFFFAOYSA-N
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Patent
US07524840B2

Procedure details

To a solution of 5.0 g (0.0249 mole) of ethyl 5-chloro-3-methyl-1-(2-propenyl)-1H-pyrazole-4-carboxylate (XVI) in 40 mL of tetrahydrofuran-water-methanol (3:1:1) was added 5 mL of 10 M sodium hydroxide solution. The mixture was heated at 65° C. for 4 hours and then concentrated to a smaller volume under reduced pressure. The pH was adjusted to 1-2 by the addition of hydrochloric acid. The product was collected by filtration, washed with water and dried to yield 4.7 g of 5-chloro-3-methyl-1-(2-propenyl)-1H-pyrazole-4-carboxylic acid (XVII) as a tan solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran water methanol
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]([CH2:7][CH:8]=[CH2:9])[N:5]=[C:4]([CH3:10])[C:3]=1[C:11]([O:13]CC)=[O:12].[OH-].[Na+]>O1CCCC1.O.CO>[Cl:1][C:2]1[N:6]([CH2:7][CH:8]=[CH2:9])[N:5]=[C:4]([CH3:10])[C:3]=1[C:11]([OH:13])=[O:12] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=NN1CC=C)C)C(=O)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
tetrahydrofuran water methanol
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1.O.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a smaller volume under reduced pressure
ADDITION
Type
ADDITION
Details
The pH was adjusted to 1-2 by the addition of hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NN1CC=C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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